molecular formula C11H22N2O2 B1403785 (2R,4S)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate CAS No. 1932370-65-4

(2R,4S)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate

Cat. No. B1403785
M. Wt: 214.3 g/mol
InChI Key: OGIPSHDJYIEDKG-BDAKNGLRSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources .

Scientific Research Applications

  • Organic Synthesis : Chiral compounds like this one are often used in organic synthesis, where they can serve as building blocks for more complex molecules .

  • Medicinal Chemistry : In medicinal chemistry, chiral compounds are crucial because the different enantiomers (or mirror-image forms) of a molecule can have different biological effects .

  • Pharmaceutical Research : Chiral compounds are also important in pharmaceutical research, where they can be used to develop new drugs .

  • Material Science : Some chiral compounds have unique physical or chemical properties that can be useful in material science .

  • Catalysis : Chiral compounds can also be used as catalysts in certain chemical reactions .

  • Biomedical Applications : In the biomedical field, chiral compounds can have applications in areas like drug delivery, tissue engineering, and medical imaging .

  • Low-Valent Compounds : Compounds with heavy group-14 elements have received significant attention in several fields of chemistry due to their unique electronic properties . They have shown applications in various areas such as organic transformations, small molecule activation, and materials .

  • Photothermal Applications : Two-dimensional (2D) nanomaterials have become increasingly attractive due to their higher photothermal conversion efficiency . They have applications in photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing .

  • Chiral Separation : Chiral compounds like “(2R,4S)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate” could potentially be used in the process of chiral separation . This is a technique used in chemistry to separate stereoisomers .

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Future Directions

The future directions for this compound are not specified in the available resources .

properties

IUPAC Name

tert-butyl (2R,4S)-4-amino-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIPSHDJYIEDKG-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301127765
Record name 1-Piperidinecarboxylic acid, 4-amino-2-methyl-, 1,1-dimethylethyl ester, (2R,4S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-rel-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate

CAS RN

1434073-26-3
Record name 1-Piperidinecarboxylic acid, 4-amino-2-methyl-, 1,1-dimethylethyl ester, (2R,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434073-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-amino-2-methyl-, 1,1-dimethylethyl ester, (2R,4S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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